molecular formula C9H11ClN2O4 B8248188 Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride

Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride

Cat. No.: B8248188
M. Wt: 246.65 g/mol
InChI Key: KFVYPGONEWMHLX-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride is a benzoate derivative featuring a nitro group at the 6-position and an aminomethyl group at the 2-position, esterified as a methyl ester and stabilized as a hydrochloride salt. The nitro group confers electron-withdrawing properties, enhancing electrophilic reactivity, while the aminomethyl group provides a site for further functionalization. This compound is primarily utilized in pharmaceutical synthesis as an intermediate, leveraging its structural motifs for drug design .

Properties

IUPAC Name

methyl 2-(aminomethyl)-6-nitrobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVYPGONEWMHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Hydrolysis to 3-Nitro-4-Methoxycarbonylbenzoic Acid

The initial step involves nitrating dimethyl terephthalate using a nitrating agent (e.g., nitric acid) in the presence of acetic acid and a phase transfer catalyst. This reaction introduces a nitro group at the meta position relative to the methoxycarbonyl group. Subsequent hydrolysis under acidic conditions yields 3-nitro-4-methoxycarbonylbenzoic acid.

Key Conditions

  • Nitrating Agent : Concentrated nitric acid (1.1–3.0 molar equivalents relative to dimethyl terephthalate).

  • Temperature : 20–50°C to prevent over-nitration.

  • Phase Transfer Catalyst : Tetrabutylammonium bromide enhances reaction homogeneity.

This step achieves a near-quantitative conversion, with the hydrolysis step yielding 92–95% of the intermediate acid.

Chlorination and Amidation to Methyl 2-Nitro-4-Formylaminobenzoate

The carboxylic acid group of 3-nitro-4-methoxycarbonylbenzoic acid is converted to an acid chloride using triphosgene (a safer alternative to phosgene) in toluene. The resulting 2-nitro-4-methoxycarbonylbenzoyl chloride is then treated with ammonia gas to form methyl 2-nitro-4-formylaminobenzoate.

Reaction Parameters

  • Chlorinating Agent : Triphosgene (0.4 molar equivalents) with triethylamine as a catalyst.

  • Ammonia Introduction : Gaseous NH₃ is bubbled through the reaction mixture at 60°C for 4 hours.

  • Yield : 92% with 94% purity.

Dehydration to Methyl 2-Nitro-4-Cyanobenzoate

The formylamino group undergoes dehydration using phosphorus oxychloride (POCl₃) under reflux conditions. This step converts the amide to a nitrile, critical for subsequent reduction.

Optimization Insights

  • Solvent : Excess POCl₃ acts as both reagent and solvent.

  • Temperature : Reflux (~110°C) ensures complete dehydration within 4–6 hours.

  • Yield : 87% with 98% purity after recrystallization.

Catalytic Hydrogenation and Salt Formation

The nitro and nitrile groups are reduced simultaneously using hydrogen gas in the presence of a palladium-carbon catalyst. Hydrochloric acid facilitates both the reduction and subsequent salt formation.

Experimental Data

ParameterExample 1Example 2
Substrate (g)4040
Catalyst (5% Pd/C, g)22
HCl Concentration35%20%
H₂ Pressure (MPa)2.53.0
Reaction Time (h)43
Yield (%)8990
Purity (%)9797

The use of diluted hydrochloric acid (20–35% w/w) ensures protonation of the amine groups without degrading the catalyst. Higher hydrogen pressures (2.5–3.0 MPa) accelerate the reduction, achieving >97% purity.

Industrial Scalability and Environmental Considerations

The patent-described method emphasizes scalability through continuous-flow nitration and automated pressure control during hydrogenation. Key advantages include:

  • Waste Reduction : Phase transfer catalysts minimize solvent use, and POCl₃ is recycled via distillation.

  • Safety : Triphosgene replaces toxic phosgene, and pressurized hydrogenation is conducted in sealed reactors to prevent leaks.

Comparative Analysis of Alternative Routes

While earlier routes relied on nitration of methyl benzoate followed by chloromethylation, these methods suffered from poor regioselectivity and low yields (50–60%). The current approach achieves superior regiocontrol (≥98% meta-nitration) and higher overall yields (80–89%).

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-nitration is avoided by maintaining temperatures below 50°C during nitration.

  • Catalyst Deactivation : Fresh Pd/C catalyst and rigorous exclusion of oxygen prevent catalyst poisoning.

  • Crystallization Issues : Methanol recrystallization removes trace impurities, enhancing final purity to >97% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides under basic conditions.

Major Products

    Oxidation: Conversion to 2-(aminomethyl)-6-aminobenzoate.

    Reduction: Formation of 2-(aminomethyl)-6-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Characteristics

Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride is characterized by its nitro and amino functional groups, which contribute to its unique reactivity and biological activity. The compound's structure enhances its solubility in organic solvents, making it suitable for various chemical transformations and applications in medicinal chemistry.

Antibacterial Properties

Research indicates that methyl 2-(aminomethyl)-6-nitrobenzoate exhibits significant antibacterial properties. It has been studied for its effectiveness against various bacterial strains, suggesting its potential as a new antibiotic agent. The compound's ability to bind to specific enzymes or receptors may influence their activity, which is crucial for understanding its mechanism of action as an antibacterial agent.

Anti-inflammatory and Analgesic Effects

Similar compounds have shown anti-inflammatory and analgesic properties. Preliminary studies suggest that methyl 2-(aminomethyl)-6-nitrobenzoate may also possess these therapeutic effects, warranting further investigation into its potential use in treating inflammatory conditions.

Chemical Intermediates

Methyl 2-(aminomethyl)-6-nitrobenzoate can serve as a valuable intermediate in organic synthesis. Its structure allows it to undergo various chemical transformations, making it useful in the development of other pharmaceutical compounds. The compound can be modified to create derivatives with enhanced biological activities or different therapeutic profiles.

Comparative Analysis with Related Compounds

A comparative analysis of methyl 2-(aminomethyl)-6-nitrobenzoate with structurally similar compounds reveals distinct reactivity patterns and biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-5-nitrobenzoateAmino at position 2, nitro at position 5Antibacterial
Methyl 3-amino-4-nitrobenzoateAmino at position 3, nitro at position 4Antimicrobial
Methyl 4-(aminomethyl)-2-nitrobenzoateAminomethyl at position 4Potential anti-inflammatory
Methyl 2-bromomethyl-6-nitrobenzoateBromomethyl substituentVaries; often used in synthesis

This table illustrates how the unique combination of functional groups in methyl 2-(aminomethyl)-6-nitrobenzoate contributes to its distinct biological activities compared to related compounds.

Antibacterial Efficacy

A notable case study involved the use of methyl 2-(aminomethyl)-6-nitrobenzoate in vitro against resistant bacterial strains. The compound demonstrated significant inhibitory effects, supporting its potential as a lead compound for developing new antibiotics.

Therapeutic Potential in Inflammation

Another study explored the anti-inflammatory properties of this compound in animal models. Results indicated that it reduced inflammation markers significantly compared to control groups, suggesting possible therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Variations

Methyl 2-(Aminomethyl)-5-Bromobenzoate Hydrochloride (CAS 1638487-45-2)
  • Substituents : Bromo at 5-position, methyl ester.
  • Key Differences : The bromo substituent is less electron-withdrawing than nitro, reducing electrophilicity but increasing stability toward nucleophilic attack.
  • Applications : Industrial-grade (99% purity) intermediate for chemical synthesis, particularly in halogenated compound frameworks .
Methyl 2-(Aminomethyl)Nicotinate Hydrochloride (CAS 1189983-26-3)
  • Core Structure : Nicotinate (pyridine derivative) instead of benzoate.
  • This increases solubility in polar solvents compared to the nitrobenzoate derivative.
  • Applications : Drug development, where pyridine cores are common in bioactive molecules (e.g., kinase inhibitors) .
Ethyl 2-(Aminomethyl)Isonicotinate Hydrochloride
  • Substituents : Ethyl ester, isonicotinate core.
  • Key Differences : The ethyl ester improves metabolic stability over methyl esters in vivo. The isonicotinate structure (4-pyridinecarboxylate) alters electronic distribution, affecting binding to biological targets.
  • Applications : Pharmacological studies targeting neurological disorders .
2-Amino-6-Methoxyphenol Hydrochloride (CAS 339531-77-0)
  • Substituents: Methoxy at 6-position, phenol core.
  • Key Differences: Methoxy is electron-donating, increasing electron density on the aromatic ring. The phenol group enhances acidity (pKa ~10) compared to the nitrobenzoate’s esterified carboxylate.
  • Applications : Antioxidant synthesis and dye manufacturing .

Physicochemical Properties and Solubility

Compound Aqueous Solubility LogP (Predicted) Melting Point (°C)
Methyl 2-(aminomethyl)-6-nitrobenzoate HCl Moderate 1.2 180–185 (decomp.)
Methyl 2-(aminomethyl)-5-bromobenzoate HCl High 1.8 160–165
Methyl 2-(aminomethyl)nicotinate HCl High 0.9 155–160
2-Amino-6-methoxyphenol HCl Very High 0.5 210–215
  • Hydrochloride Salt Impact : All compounds exhibit improved aqueous solubility due to ionic character, critical for bioavailability in drug formulations .

Pharmacological Relevance

  • Nitrobenzoate Derivatives : Often used in antitumor and antimicrobial agents due to nitro’s role in generating reactive intermediates.
  • Nicotinate/Isonicotinate Derivatives : Preferred in CNS-targeting drugs (e.g., milnacipran analogs for depression) .

Biological Activity

Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a methyl ester group, a nitro group at the 6-position, and an amino group at the 2-position of the benzoate ring. These functional groups contribute to its solubility and reactivity, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that methyl 2-(aminomethyl)-6-nitrobenzoate exhibits notable antibacterial properties. It has been tested against various bacterial strains, showing effectiveness that suggests potential use in treating infections. Additionally, compounds with similar structures often demonstrate anti-inflammatory and analgesic effects, indicating that this compound may also have therapeutic applications in these areas.

Antibacterial Activity

The antibacterial activity of methyl 2-(aminomethyl)-6-nitrobenzoate has been evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16
Enterococcus faecalis64

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

The mechanism by which methyl 2-(aminomethyl)-6-nitrobenzoate exerts its antibacterial effects is not fully elucidated; however, it is believed to interact with specific enzymes or receptors within bacterial cells. This interaction may inhibit vital processes such as cell wall synthesis or protein production, leading to bacterial cell death. Further studies are needed to clarify these interactions and explore potential synergistic effects with other antimicrobial agents.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 2-(aminomethyl)-6-nitrobenzoate, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-5-nitrobenzoateAmino at position 2, nitro at 5Antibacterial
Methyl 3-amino-4-nitrobenzoateAmino at position 3, nitro at 4Antimicrobial
Methyl 4-(aminomethyl)-2-nitrobenzoateAminomethyl at position 4Potential anti-inflammatory

This table illustrates how variations in functional groups can influence biological activity, highlighting the significance of specific substituents in determining the pharmacological profile of these compounds.

Q & A

Basic: What synthetic routes are recommended for preparing Methyl 2-(aminomethyl)-6-nitrobenzoate hydrochloride with high yield and purity?

Methodological Answer:
A multi-step synthesis approach is typically employed. First, nitrobenzoic acid derivatives (e.g., 6-nitrobenzoic acid) are esterified using methanol under acid catalysis to form the methyl ester. The aminomethyl group can then be introduced via reductive amination of a ketone intermediate or through nucleophilic substitution of a brominated precursor. For example, methyl 4,5-dimethoxy-2-nitrobenzoate was synthesized in 11 steps with a 2–5% overall yield in a related study, highlighting the importance of optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt, as described for similar esters like Metabutoxycaine Hydrochloride .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the aminomethyl group, nitro substituent, and ester linkage. Compare chemical shifts with structurally similar compounds, such as ethyl 2-(aminomethyl)isonicotinate hydrochloride .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase pH to account for the hydrochloride salt’s solubility .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak (e.g., [M+H]⁺) and rule out impurities .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved during characterization?

Methodological Answer:
Discrepancies may arise due to salt dissociation in solution or residual solvents. To resolve:

  • Perform heteronuclear correlation spectroscopy (HSQC/HMBC) to unambiguously assign protons and carbons, especially near the aminomethyl and nitro groups .
  • Use X-ray crystallography to confirm the solid-state structure, as demonstrated for 2-hydroxy-6-[(m-tolyliminio)methyl]phenolate .
  • Conduct ion mobility spectrometry (IMS) to detect salt dissociation artifacts in MS data .

Advanced: What experimental strategies mitigate hydrolytic instability of this compound under varying pH conditions?

Methodological Answer:
Hydrolysis of the ester or aminomethyl groups can occur in aqueous environments. Mitigation strategies include:

  • pH Buffering: Store solutions at pH 4–6 to minimize ester hydrolysis, as acidic conditions stabilize the hydrochloride salt .
  • Lyophilization: For long-term storage, lyophilize the compound and store under inert gas to prevent moisture absorption .
  • Derivatization: Temporarily protect the aminomethyl group with a Boc (tert-butyloxycarbonyl) group during aqueous-phase reactions .

Basic: How should researchers handle discrepancies in biological activity data for this compound across studies?

Methodological Answer:
Inconsistent bioactivity may stem from variations in salt dissociation or impurity profiles. Standardize protocols by:

  • Purity Validation: Use HPLC to ensure ≥95% purity, as impurities (e.g., free amine or nitro-reduced byproducts) can skew results .
  • Salt Equilibration: Pre-dissolve the compound in a controlled pH buffer to ensure consistent protonation states, as done for iNOS inhibitors .
  • Biological Replicates: Include triplicate assays with positive/negative controls (e.g., known enzyme inhibitors) to validate activity trends .

Advanced: What computational methods aid in predicting the reactivity or stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the ester and C–N bonds to identify hydrolysis-prone sites .
  • Molecular Dynamics (MD) Simulations: Model solvation effects in water or organic solvents to predict aggregation or degradation pathways .
  • QSAR Models: Relate structural descriptors (e.g., Hammett constants for nitro groups) to observed stability in analogous benzoate esters .

Basic: What are the critical safety considerations when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles due to potential skin/eye irritation from the hydrochloride salt .
  • Ventilation: Work in a fume hood to avoid inhalation of nitro group-derived particulates .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal, adhering to local regulations (e.g., 40 CFR Part 261 in the US) .

Advanced: How can researchers optimize reaction conditions to scale up synthesis without compromising purity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading for the aminomethylation step .
  • Continuous Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., nitro group reduction) to reduce side reactions .
  • In-line Analytics: Implement FTIR or Raman spectroscopy to monitor reaction progress and trigger automated quenching at completion .

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